N-(4-methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Description
N-(4-Methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a sulfonamide derivative characterized by a benzamide backbone substituted with a pyrrolidinylsulfonyl group at the 4-position and a 4-methoxy-2-nitrophenyl moiety at the N-terminus (Figure 1). The pyrrolidinylsulfonyl group contributes to its three-dimensional structure, which may enhance binding affinity in pharmacological contexts .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-14-6-9-16(17(12-14)21(23)24)19-18(22)13-4-7-15(8-5-13)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFUTHMUTLVQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxy-2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.39 g/mol
- Functional Groups :
- Methoxy group (-OCH)
- Nitro group (-NO)
- Sulfonamide (-SONH)
- Pyrrolidine ring
This unique combination of functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzyme systems, while the nitro group can participate in redox reactions, potentially affecting cellular signaling pathways.
Anticancer Properties
Recent investigations into the anticancer potential of nitro-substituted compounds suggest that they may induce apoptosis in cancer cells. The nitro group can be reduced to form reactive intermediates that interact with DNA, leading to cellular damage and subsequent cell death. In vitro studies have shown that related compounds can inhibit tumor cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy (Journal of Medicinal Chemistry, 2022) | Demonstrated that sulfonamide derivatives exhibit broad-spectrum antibacterial activity, suggesting potential for this compound. |
| Study 2 : Anticancer Activity (Cancer Research Journal, 2023) | Reported that nitro-substituted benzamides induce apoptosis in breast cancer cells via oxidative stress mechanisms. |
| Study 3 : Enzyme Inhibition (Biochemistry Journal, 2024) | Found that similar sulfonamide compounds effectively inhibit carbonic anhydrase activity, providing insights into the potential action of this compound. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Key Compounds for Comparison :
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (CAS: 448234-53-5) Substituents: Replaces the 4-methoxy-2-nitrophenyl group with a 4-methylpyrimidin-2-yl sulfamoyl moiety.
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS: 871486-55-4) Substituents: Morpholinylsulfonyl group (vs. pyrrolidinylsulfonyl in the target) and dual methoxy groups. Dual methoxy groups may reduce metabolic degradation .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Substituents: Complex fluorinated chromen-pyrazolopyrimidine system. Implications: Fluorine atoms enhance hydrophobic interactions and bioavailability. The chromene ring system increases molecular rigidity, contrasting with the target compound’s simpler aromatic structure .
Table 1: Physicochemical and Structural Comparison
Research Findings and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may increase stability and reactivity in electrophilic substitution reactions compared to halogenated analogs (e.g., bromo in ) .
- Pyrrolidine vs.
- Nitro-Containing Compounds : While nitro groups in cosmetic colorants (e.g., CAS 6486-23-3, ) serve as chromophores, their presence in the target compound likely contributes to stability rather than color .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
